N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine
Description
Properties
CAS No. |
42365-94-6 |
|---|---|
Molecular Formula |
C18H12Cl2N4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C18H12Cl2N4/c19-15-5-7-17(23-11-15)21-9-13-1-2-14(4-3-13)10-22-18-8-6-16(20)12-24-18/h1-12H |
InChI Key |
VMBCPUBHKKOOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NC=C(C=C2)Cl)C=NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-chloropyridin-2-yl amine precursor
The amine intermediate, 5-chloropyridin-2-amine, is commonly synthesized or procured as a starting material. It can be prepared by reduction of corresponding nitro derivatives or by substitution reactions on chloropyridine rings.
Formation of Schiff base via condensation
The key step involves condensation between 5-chloropyridin-2-amine and an aromatic dialdehyde, specifically 1,4-phenylenedicarboxaldehyde or its derivatives, to form the bis-imine compound.
$$
2 \text{ (5-chloropyridin-2-yl)amine} + \text{1,4-phenylenedicarboxaldehyde} \rightarrow \text{this compound} + 2 H_2O
$$
- Solvent: Ethanol, methanol, or other polar protic solvents
- Catalyst: Acidic catalyst such as acetic acid or p-toluenesulfonic acid may be used to promote condensation
- Temperature: Room temperature to reflux (25–80 °C)
- Reaction time: Several hours (4–24 h)
Purification
The product is isolated by:
- Precipitation upon cooling or addition of anti-solvent (e.g., hexane, ether)
- Filtration and washing with cold solvent
- Recrystallization from suitable solvents to enhance purity
Analytical Data and Characterization
- Melting point ranges typically between 165–170 °C for related pyridinyl imine compounds
- Purity assessed by PXRD (Powder X-ray diffraction) showing characteristic peaks
- Spectroscopic confirmation via NMR (1H, 13C) showing imine proton signals (~8–9 ppm)
- IR spectroscopy indicating C=N stretching vibrations near 1600–1650 cm⁻¹
Summary Table of Preparation Parameters
| Parameter | Typical Values/Options |
|---|---|
| Starting amine | 5-chloropyridin-2-amine |
| Aldehyde | 1,4-phenylenedicarboxaldehyde or derivatives |
| Solvent | Ethanol, methanol, acetonitrile, polar aprotic solvents |
| Catalyst | Acetic acid, p-toluenesulfonic acid (optional) |
| Temperature | 25–80 °C |
| Reaction time | 4–24 hours |
| Anti-solvent for crystallization | Hexane, ether, hydrocarbons |
| Purification | Filtration, recrystallization |
| Yield | Typically 70–85% (dependent on conditions) |
Research Findings and Notes
- The condensation reaction is reversible; removal of water by azeotropic distillation or molecular sieves can drive the reaction forward.
- Choice of solvent impacts solubility and crystallization behavior; polar solvents favor reaction, while anti-solvents promote precipitation.
- Acid catalysis accelerates imine formation but must be controlled to avoid side reactions.
- The compound’s stability is generally good under ambient conditions but sensitive to hydrolysis in aqueous acidic or basic media.
- Particle size reduction techniques such as micronization may be applied post-synthesis to improve handling and formulation.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amines .
Scientific Research Applications
N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations:
- Chloropyridine vs. Furan/Pyrimidine Substituents: The target compound’s 5-chloropyridin-2-yl groups enhance electron-withdrawing effects and lipophilicity compared to furan-based analogs () or non-halogenated pyrimidines (). This may improve membrane permeability but reduce aqueous solubility .
- Imine vs.
Table 3: Comparative Bioactivity and Properties
Key Observations:
- Lipophilicity: The target compound’s higher LogP (estimated) compared to CPIPC or pyrimidine derivatives aligns with its chlorine substituents, favoring CNS penetration but complicating formulation .
- Bioactivity Inference: The 5-chloropyridin-2-yl group in CPIPC is critical for TRPV1 binding ; the target compound’s similar substituents may confer analogous receptor interactions, though its imine bridge could alter binding kinetics.
Biological Activity
N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H17ClN4
- Molecular Weight : 348.82 g/mol
The structural representation includes a chlorinated pyridine ring and an iminomethyl phenyl group, which are critical for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Antitumor Activity : Potential in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Interactions with specific enzymes that could lead to therapeutic effects.
Antimicrobial Activity
A study assessing the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, which share structural similarities with this compound, found significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated varying effectiveness against Gram-negative bacteria and yeasts like Candida albicans based on their lipophilicity and structural characteristics .
Anticancer Activity
Compounds featuring chlorinated pyridine moieties have been investigated for their anticancer properties. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer models. Their mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific chemical structure. The presence of halogens (like chlorine) and functional groups significantly influences its lipophilicity and ability to penetrate cellular membranes, enhancing its antimicrobial and anticancer efficacy.
Case Studies
- Antimicrobial Testing : A study conducted on a series of chloroacetamides showed that compounds with similar substituents to this compound exhibited significant antibacterial activity against E. coli and S. aureus. The structure was optimized for better activity based on QSAR models .
- Cancer Cell Lines : Research involving chlorinated pyridine derivatives demonstrated that these compounds could inhibit the growth of several cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
